6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile
Description
Properties
Molecular Formula |
C8H4BrN3S |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
6-bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H4BrN3S/c1-4-11-6(3-10)5-2-7(9)13-8(5)12-4/h2H,1H3 |
InChI Key |
MWXKCEWGQGVUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylthieno[2,3-d]pyrimidine-4-carbonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced formation of by-products. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of polar solvents and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile or 6-thio-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced derivatives of the pyrimidine ring are typically formed.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
One of the primary applications of 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile is in cancer research. The compound has shown promising results as a kinase inhibitor, which is crucial for targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been observed to inhibit the PI3K-Akt signaling pathway, which plays a vital role in tumor growth and survival .
In several studies, derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their anticancer properties. For example, a series of thieno[2,3-d]pyrimidine derivatives were designed and synthesized, demonstrating significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells . The compound's ability to modulate enzyme activities further supports its potential as an anticancer agent.
1.2 Antimicrobial Properties
Beyond its anticancer applications, this compound has also been investigated for its antimicrobial activity. Research indicates that compounds with similar structural features exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be further explored as a lead compound in the development of new antimicrobial agents.
Agricultural Applications
The compound's biological activity extends to agricultural applications as well. Its potential as a pesticide or herbicide is being explored due to its ability to inhibit specific enzymes involved in plant growth and development. The structural characteristics that allow it to interact with biological systems may also enable it to serve as a model for designing new agrochemicals aimed at enhancing crop protection.
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Common synthetic routes include reactions with halogenating agents and various nucleophiles under specific reaction conditions to ensure high yields and purity . Understanding the synthesis pathways is crucial for optimizing the production of this compound for research and industrial applications.
Case Study 1: Anticancer Efficacy
A study conducted by Yong et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds were evaluated for their cytotoxic effects on MDA-MB-231 breast cancer cells, revealing significant inhibition rates ranging from 43% to 87% compared to control groups .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, several thieno[2,3-d]pyrimidine derivatives were tested against various microbial strains. The results indicated that certain derivatives exhibited strong antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 6-bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile and structurally related thienopyrimidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Stability The bromine atom at position 6 in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs, enabling further functionalization (e.g., Suzuki coupling) .
Physicochemical Properties
- Melting Points : Derivatives with bulkier substituents (e.g., phenyl in ) exhibit lower melting points (192–194°C) compared to smaller analogs (e.g., 300°C for a methoxyphenyl-substituted compound in ), reflecting disrupted crystal packing.
- Spectroscopic Features : The carbonitrile group consistently shows IR absorption at ~2200 cm⁻¹ across analogs .
Synthetic Pathways The target compound can be synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine precursors with methylamine and subsequent bromination, similar to routes described for 6-bromo-4-chlorothieno[2,3-d]pyrimidine . In contrast, carbonitrile-containing analogs often derive from condensation reactions involving malononitrile or cyanoacetate intermediates .
Biological Activity
6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound notable for its potential biological activities, particularly in cancer research. Its unique structural features, including a bromine atom at the 6th position and a carbonitrile group at the 4th position, contribute to its reactivity and interactions with biological molecules. This article reviews its synthesis, biological evaluations, and potential applications based on current research findings.
- Molecular Formula : CHBrNS
- Molecular Weight : 263.54 g/mol
- CAS Number : 1704719-21-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route is employed:
- Starting Materials : Common precursors include 2-amino-3-bromobenzoic acid.
- Reagents : Halogenating agents, oxidizing agents, and nucleophiles are utilized.
- Conditions : Elevated temperatures and strong acids or bases may be required for optimal yields.
Inhibition of Kinases
Research indicates that this compound effectively inhibits specific kinases involved in cellular signaling pathways. Notably, it has shown activity against the PI3K-Akt pathway, which is critical for cell growth and survival. This inhibition can lead to altered cellular behaviors relevant to cancer progression and treatment.
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.1 - 4.7 | Induces apoptosis in a dose-dependent manner |
| HeLa (Cervical Cancer) | 1.1 - 4.7 | Selective toxicity towards cancer cells |
| L1210 (Leukemia) | >20 | Minimal effect on normal cells |
The compound's selectivity for cancer cells over normal cells suggests its potential as a therapeutic agent with reduced side effects.
The mechanism by which this compound exerts its biological effects includes:
- Modulation of Enzyme Activities : It interacts with various enzymes, influencing their activities and altering metabolic pathways.
- Cell Cycle Arrest : Studies indicate that it can induce G2/M phase arrest in cancer cells, leading to apoptosis.
Case Studies
-
Study on MCF-7 Cells :
- The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 1.1 µM.
- Mechanistic studies revealed that treatment led to increased apoptosis markers.
-
Evaluation Against HeLa Cells :
- In vitro tests showed that the compound effectively inhibited cell growth with IC50 values ranging from 1.1 to 4.7 µM.
- It was found to be non-toxic to normal human peripheral blood mononuclear cells at concentrations above 20 µM.
Q & A
Basic: What are the established synthetic routes for 6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile?
Answer:
The synthesis typically involves cyclization and functionalization of thiophene-pyrimidine hybrids. Key methods include:
- Cyclization of β-haloesters with thiourea derivatives, followed by bromination and nitrile introduction .
- Multi-component reactions using aromatic aldehydes, malononitrile, and thiophene precursors under basic or catalytic conditions (e.g., piperidine in ethanol) .
- Microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times from hours to minutes .
Critical parameters include temperature control (e.g., 100°C for thermal reactions) and solvent selection (e.g., ethanol or PEG-400 for polar intermediates) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Characterization relies on:
- IR spectroscopy to confirm nitrile (C≡N) stretches (~2220 cm⁻¹) and carbonyl/thioamide groups .
- ¹H/¹³C NMR to resolve methyl (δ 2.0–2.5 ppm), bromine-coupled aromatic protons, and pyrimidine ring signals (δ 7.5–8.5 ppm) .
- Mass spectrometry (EI-MS) for molecular ion detection (e.g., m/z 394 [M⁺] for brominated analogs) and isotopic patterns (Br: 1:1 for M⁺/M+2) .
- Elemental analysis to validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
Discrepancies often arise from:
- Solvent effects : Deuterated DMSO vs. CDCl₃ can shift NH or aromatic proton signals .
- Crystallinity : Polymorphic forms (e.g., anhydrous vs. solvated crystals) alter melting points and IR profiles .
- Reaction byproducts : Trace impurities (e.g., unreacted bromine precursors) may skew NMR integration. Use preparative HPLC or column chromatography for purification .
Cross-validate with X-ray crystallography (if crystals are available) or 2D NMR (COSY, HSQC) to assign ambiguous signals .
Advanced: What strategies optimize reaction yields for brominated thienopyrimidine derivatives?
Answer:
Key optimizations include:
- Catalyst screening : Piperidine (0.5% w/w) enhances cyclization efficiency in ethanol .
- Microwave irradiation : Reduces reaction times (e.g., from 10 hours to 10 minutes) and improves yields (60–96%) by minimizing side reactions .
- Regioselective bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to target the 6-position of the pyrimidine ring .
Monitor intermediates via TLC or LC-MS to adjust stoichiometry dynamically .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromine atom at position 6 serves as a versatile site for:
- Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce aryl groups .
- Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Steric effects from the 2-methyl group may slow reactions; use elevated temperatures (80–100°C) to overcome kinetic barriers .
Advanced: What structural analogs of this compound show promising bioactivity?
Answer:
Analog studies reveal:
- 6-Arylthienopyrimidines : Bromophenyl derivatives exhibit kinase inhibition (IC₅₀ < 1 μM in cancer cell lines) .
- Nitrile substitution : Replacing the nitrile with amides or esters modulates solubility and target affinity .
- Methyl group effects : 2-Methyl substitution enhances metabolic stability compared to unsubstituted analogs .
Design analogs using molecular docking to predict binding to ATP pockets or enzyme active sites .
Advanced: How to assess the compound’s stability under various storage conditions?
Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for nitriles) .
- Light sensitivity : Store in amber vials; monitor via HPLC after UV exposure (λ = 254 nm) for degradation products .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and track nitrile-to-amide conversion via IR .
Advanced: What computational methods aid in predicting the compound’s reactivity?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-6 bromine) .
- Molecular dynamics : Simulate solvation effects in DMSO or water to model aggregation or self-assembly .
- Hammett plots : Correlate substituent effects (σ values) with reaction rates for systematic SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
